2-ethoxy-1H-benzo[d]imidazole
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Overview
Description
2-Ethoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an ethoxy group attached to the second position of the imidazole ring.
Mechanism of Action
Target of Action
2-Ethoxy-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities
Biochemical Pathways
Imidazole derivatives have been found to affect various biochemical pathways, leading to their broad range of biological activities
Result of Action
Imidazole derivatives have been found to exhibit a wide range of biological activities
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact enzymes, proteins, and other biomolecules that 2-Ethoxy-1H-benzo[d]imidazole interacts with are yet to be identified.
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with ethyl orthoformate under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine reacts with ethyl orthoformate in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 100-150°C, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, amines, thiols; reactions often carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products:
Oxidation Products: Benzimidazole derivatives with oxidized functional groups.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Benzimidazole derivatives with substituted functional groups.
Scientific Research Applications
2-Ethoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
2-Methyl-1H-benzo[d]imidazole: Similar structure with a methyl group instead of an ethoxy group.
2-Phenyl-1H-benzo[d]imidazole: Contains a phenyl group at the second position.
2-Chloro-1H-benzo[d]imidazole: Features a chloro group at the second position.
Comparison: 2-Ethoxy-1H-benzo[d]imidazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance solubility in organic solvents and alter the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
2-ethoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXQEBMBBDIGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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